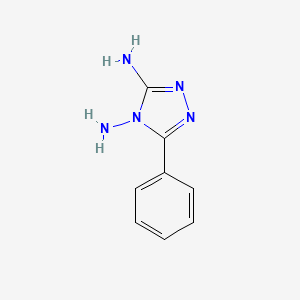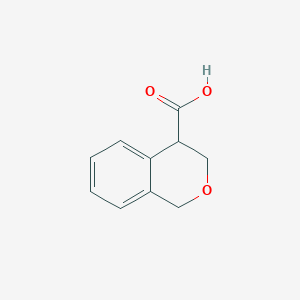![molecular formula C10H13FN2O B12121591 Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- CAS No. 864273-35-8](/img/structure/B12121591.png)
Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- est un composé chimique de formule moléculaire C10H13FN2O. Il s'agit d'un dérivé de l'acétamide, caractérisé par la présence d'un groupe amino et d'un groupe fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- implique généralement la réaction de l'acide 4-fluorophénylacétique avec de l'ammoniac ou une amine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur, tel que le palladium sur carbone, et sous une atmosphère inerte pour empêcher l'oxydation. Le mélange réactionnel est chauffé à une température spécifique, souvent autour de 100-150 °C, pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- peut impliquer un procédé à flux continu pour assurer une qualité et un rendement constants. Les matières premières sont introduites dans un réacteur, où elles subissent les transformations chimiques nécessaires. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour éliminer toute impureté.
Analyse Des Réactions Chimiques
Types de réactions
L'Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former un groupe nitro dans des conditions oxydantes fortes.
Réduction : Le composé peut être réduit pour former l'amine correspondante.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) ou les amines peuvent être utilisés pour remplacer l'atome de fluor.
Principaux produits formés
Oxydation : Formation de dérivés nitro.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L'Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Fluorophényl)glycinamide
- Acétamide, N-(4-fluorophényl)-2-chloro-
- Acétamide, N-(4-fluorophényl)-2,2,2-trifluoro-
Unicité
L'Acétamide, 2-amino-N-[2-(4-fluorophényl)éthyl]- est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un groupe amino et d'un groupe fluorophényle. Ces caractéristiques contribuent à sa réactivité chimique distincte et à son activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
864273-35-8 |
|---|---|
Formule moléculaire |
C10H13FN2O |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14) |
Clé InChI |
HMSHUELZADJLEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)


![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)
![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
